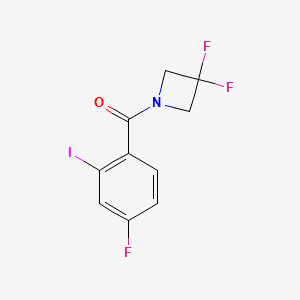

1-(4-Fluoro-2-iodobenzoyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,3-difluoroazetidin-1-yl)-(4-fluoro-2-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3INO/c11-6-1-2-7(8(14)3-6)9(16)15-4-10(12,13)5-15/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXTYHVATMSXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=C(C=C2)F)I)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 4 Fluoro 2 Iodobenzoyl Azetidine

Exploration of Classical and Novel Approaches to Azetidine (B1206935) Ring Formation

The formation of the four-membered azetidine ring is a significant synthetic challenge due to inherent ring strain. rsc.org A variety of methods have been developed to overcome this, ranging from cycloaddition reactions to ring-closing and strain-release strategies. magtech.com.cn

Cycloaddition Reactions in Azetidine Scaffold Construction

Cycloaddition reactions represent a powerful tool for the direct formation of the azetidine core. magtech.com.cn The [2+2] cycloaddition, in particular, has been widely explored. A notable example is the aza-Paternò-Büchi reaction, which involves the photocycloaddition of an imine and an alkene. chemrxiv.org Recent advancements have utilized visible light and photocatalysts, such as iridium complexes, to facilitate these reactions under mild conditions, offering good functional group tolerance. chemrxiv.orgspringernature.com For instance, the Schindler group has developed intermolecular [2+2] photocycloaddition reactions between oximes and alkenes mediated by visible light, providing a general route to highly functionalized azetidines. rsc.orgspringernature.com

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a cornerstone for the synthesis of β-lactams (2-azetidinones), which can be precursors to azetidines through reduction. mdpi.com This method often involves the in-situ generation of ketenes from acyl chlorides. mdpi.com While historically significant, challenges in controlling stereoselectivity can be a drawback.

[3+1] cycloaddition reactions have also emerged as a viable strategy. For example, a relay catalysis strategy has been used for the [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diester and aromatic amines.

Ring-Closing Strategies for N-Acylated Azetidines

Intramolecular cyclization is a common and effective method for constructing the azetidine ring. magtech.com.cn This typically involves the formation of a carbon-nitrogen bond through an intramolecular nucleophilic substitution (SN2) reaction. Common precursors are γ-haloamines or activated γ-aminoalcohols, where a leaving group at the γ-position is displaced by the nitrogen atom. clockss.org For instance, N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols through a sequence involving N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure.

Another approach involves the intramolecular aminolysis of epoxides. Lanthanum triflate (La(OTf)₃) has been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines, tolerating a variety of functional groups. frontiersin.org

The table below summarizes some ring-closing strategies for azetidine synthesis.

| Precursor Type | Reagents/Conditions | Product | Reference |

| β-amino alcohols | 1. Copper-catalyzed N-arylation2. N-cyanomethylation3. Mesylation, base | N-aryl-2-cyanoazetidines | |

| cis-3,4-epoxy amines | La(OTf)₃ | Azetidines | frontiersin.org |

| γ-haloamines | Base | Azetidines | clockss.org |

Strain-Release Approaches in Azetidine Synthesis

Strain-release-driven synthesis has gained prominence as a powerful method for accessing strained ring systems like azetidines. unipr.itchemrxiv.org These methods often utilize highly strained starting materials, such as 1-azabicyclo[1.1.0]butanes (ABBs), which can undergo ring-opening reactions to form functionalized azetidines. unipr.itchemrxiv.orgnih.gov

One such strategy involves a multicomponent reaction driven by a mdpi.comnih.gov-Brook rearrangement and the strain-release of an azabicyclo[1.1.0]butane anion. nih.gov Another innovative approach is the homologation of boronic esters using azabicyclo[1.1.0]butyl lithium, which undergoes a 1,2-migration with cleavage of the central C-N bond to relieve ring strain and form azetidinyl boronic esters. acs.org This method is notable for its stereospecificity and has been applied to the synthesis of the pharmaceutical cobimetinib. acs.org

Photocatalytic radical strategies have also been developed, where an organic photosensitizer mediates the reaction of sulfonyl imines with azabicyclo[1.1.0]butanes to afford difunctionalized azetidines in a single step. unipr.itchemrxiv.org

Acylation Methodologies for Benzoyl Azetidine Formation

Once the azetidine ring is formed, the final step in the synthesis of 1-(4-fluoro-2-iodobenzoyl)azetidine is the acylation of the nitrogen atom. This is typically achieved by reacting the azetidine with a suitable acylating agent. ontosight.ai

Investigation of Acylating Agents and Reaction Conditions

The most common method for the benzoylation of amines is the Schotten-Baumann reaction, which utilizes benzoyl chloride in the presence of a base, often in a two-phase system. unacademy.com For the synthesis of the target compound, 4-fluoro-2-iodobenzoyl chloride would be the acylating agent of choice. The reaction is typically carried out in an organic solvent like dichloromethane (B109758) or diethyl ether, with an aqueous base such as sodium hydroxide (B78521) to neutralize the hydrochloric acid formed during the reaction. unacademy.com

Alternatively, other activated acyl derivatives can be used. beilstein-journals.org The choice of solvent and base can be crucial for optimizing the yield and purity of the final product. For instance, in some cases, the use of dimethylformamide (DMF) as a solvent can lead to solubility issues with the product salt, necessitating a change in solvent to facilitate purification. acs.org

Catalytic Approaches in Benzoylation Reactions

While the Schotten-Baumann reaction is often efficient, catalytic methods for N-acylation are also being developed to improve sustainability and reaction efficiency. Copper-catalyzed C-N bond formation protocols have been successfully employed for the synthesis of N-alkyl and N-aryl benzimidazoquinazolinones and could potentially be adapted for the acylation of azetidines. nih.gov These methods often utilize a copper(I) or copper(II) salt as a catalyst in the presence of a ligand and a base. beilstein-journals.orgnih.gov

For example, a one-pot, copper-catalyzed C-N bond formation has been used for the synthesis of N-acyl carbazoles from amides and cyclic diaryliodonium triflates. beilstein-journals.org Such strategies, which form C-N bonds under catalytic conditions, offer an alternative to traditional acylation methods.

The following table outlines common acylation methods.

| Acylation Method | Acylating Agent | Catalyst/Base | Typical Solvents | Reference |

| Schotten-Baumann | Benzoyl chloride | Sodium hydroxide | Dichloromethane, Diethyl ether | unacademy.com |

| Copper-catalyzed | Amides/Acyl derivatives | Copper salts, Ligand, Base | p-xylene, DMF | beilstein-journals.orgnih.gov |

Stereoselective Synthesis of Enantiopure this compound

The creation of enantiopure this compound is crucial for its potential applications, as different enantiomers of a chiral molecule can exhibit distinct biological activities. nitech.ac.jp Achieving high enantioselectivity in the synthesis of azetidines, particularly those with multiple substituents, presents a significant synthetic challenge. nih.gov

One effective strategy for controlling stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. After the desired stereocenter is established, the auxiliary is removed.

A notable example involves the use of tert-butanesulfinamide as a chiral auxiliary. acs.orgdigitellinc.com This method has proven to be a general and scalable approach for producing enantioenriched C2-substituted azetidines. acs.org The process typically starts with achiral materials, and the chiral induction is provided by the inexpensive and readily available Ellman tert-butanesulfinamide auxiliary. acs.org This approach offers strong chiral induction and the auxiliary can be easily cleaved after the azetidine ring has been formed. acs.org The synthesis generally involves a three-step sequence that is effective on a gram-scale. acs.org

Another approach involves the use of β-amino alcohols to prepare enantiopure 2-cyano azetidines. thieme-connect.com This synthesis relies on a Wittig olefination of a transient amino aldehyde followed by an intramolecular Michael addition. thieme-connect.com

Asymmetric catalysis offers a more efficient alternative to stoichiometric chiral auxiliaries, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiopure product.

Copper(I)-catalyzed reactions have emerged as a powerful tool for the asymmetric synthesis of azetidines. For instance, a copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction provides access to densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity. nih.gov Similarly, copper-catalyzed asymmetric boryl allylation of azetines can be used to synthesize chiral 2,3-disubstituted azetidines. nih.gov

Organocatalysis also presents a viable route. Cinchona alkaloid-derived catalysts have been shown to be effective in the catalytic asymmetric formal [2+2] cycloaddition between N-sulfonylimines and allenoates, yielding azetidines with excellent enantioselectivity. thieme-connect.com

| Catalyst/Auxiliary | Reaction Type | Products | Enantioselectivity/Diastereoselectivity |

| tert-Butanesulfinamide | Chiral Auxiliary-Mediated | C2-substituted azetidines | High diastereomeric ratios (e.g., 85:15) acs.org |

| Copper(I)/Chiral Ligand | Asymmetric Catalysis (Kinugasa/C-C Coupling) | Spiro[azetidine-3,3'-indoline]-2,2'-diones | High enantioselectivity nih.gov |

| Copper(I)/Bisphosphine | Asymmetric Catalysis (Boryl Allylation) | 2,3-disubstituted azetidines | High enantioselectivity nih.gov |

| Cinchona Alkaloid Derivative | Organocatalysis ([2+2] Cycloaddition) | Disubstituted azetidines | Excellent enantioselectivity thieme-connect.com |

This table summarizes various catalytic and auxiliary-based methods for the stereoselective synthesis of substituted azetidines.

Regioselective Halogenation and Fluorination Strategies on the Aryl Moiety

The introduction of iodine and fluorine atoms at specific positions on the benzoyl ring of this compound requires precise control of regioselectivity.

Directed halogenation methods utilize a directing group on the aromatic ring to guide the halogenating agent to a specific position, typically ortho to the directing group. For the synthesis of the target molecule, a directing group would be employed to facilitate iodination at the C-2 position of a 4-fluorobenzoyl precursor.

While specific examples for the direct iodination of a 4-fluorobenzoyl system to yield the 2-iodo product are not abundant in the provided results, the principle of directed ortho-metalation followed by quenching with an iodine source is a well-established strategy in organic synthesis. Palladium-catalyzed ortho-halogenation reactions using a cyano directing group have been reported to give good to excellent yields for iodination, bromination, and chlorination. organic-chemistry.org Similarly, copper(I)-catalyzed methods are effective for the synthesis of aryl chlorides from arylboronic acids, particularly for electron-deficient systems. organic-chemistry.org

The use of N-halosuccinimides in the presence of a catalyst is another common method for the halogenation of arenes. organic-chemistry.orgnih.gov For instance, silver carbonate or nickel(II) chloride can catalyze the ortho-C-H bond halogenation of anilides and N-aryl carbamates. organic-chemistry.org

The introduction of the fluorine atom at the C-4 position can be achieved through several methods, including nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination: This approach involves the displacement of a leaving group, such as a halogen or a triflate, with a fluoride (B91410) source. The Halex (halogen exchange) process, which uses inorganic fluoride sources like potassium fluoride (KF), is a common industrial method. nih.gov Palladium-catalyzed fluorination of aryl halides or triflates is a versatile laboratory-scale method. numberanalytics.comrsc.org The choice of ligand and the dryness of the fluoride salt are critical for the success of these reactions. rsc.org Copper-mediated fluorination of arylboronate esters also provides a route to aryl fluorides under mild conditions. chemistryviews.org

Electrophilic Fluorination: This method utilizes an electrophilic fluorinating agent to introduce fluorine onto an electron-rich aromatic ring. Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly used. fishersci.co.uk These reactions are often mediated or catalyzed by transition metals. fishersci.co.uk

| Method | Reagent/Catalyst | Substrate | Key Features |

| Nucleophilic (Halex) | KF, CsF nih.govnumberanalytics.com | Aryl Halide | Industrially relevant, requires activated arenes. nih.gov |

| Nucleophilic (Buchwald) | Pd catalyst, t-BuBrettphos, CsF rsc.org | Aryl Triflates | Good functional group tolerance. rsc.org |

| Nucleophilic (Hartwig) | Cu(I), AgF chemistryviews.org | Arylboronate Esters | Mild conditions. chemistryviews.org |

| Electrophilic | Selectfluor®, NFSI fishersci.co.uk | Aryl-metal reagents | Complimentary to nucleophilic methods. fishersci.co.uk |

This table outlines common methods for the fluorination of aryl systems.

Optimization of Reaction Parameters and Yields for Academic Research Scale Production

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound on a laboratory scale. This involves a systematic investigation of various parameters.

A factorial design of experiments can be a powerful tool for optimizing reaction parameters such as temperature, reaction time, and reagent stoichiometry. rsc.org For instance, in the synthesis of aroma esters, optimizing these factors led to a significant increase in yield. rsc.org

For the synthesis of the target molecule, key optimization steps would include:

Solvent Screening: The choice of solvent can significantly impact reaction rates and selectivity. For example, in the La(OTf)₃-catalyzed synthesis of azetidines, solvents like 1,2-dichloroethane (B1671644) (DCE) were found to be optimal. frontiersin.org

Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of the metal center and the coordinating ligand is crucial. For palladium-catalyzed fluorination, the use of specific phosphine (B1218219) ligands like t-BuBrettphos was found to be key. rsc.org

Temperature and Time: These parameters are often interdependent. Microwave irradiation has been shown to accelerate reactions and improve yields in some cases, such as in the fluorination of benzotriazinones with Selectfluor. researchgate.net

Base and Additives: The choice of base and the presence of additives can influence the outcome of many reactions. For example, in some palladium-catalyzed fluorinations, the basicity of the fluoride salt can lead to side reactions. fishersci.co.uk

Reaction Mechanisms and Kinetics in 1 4 Fluoro 2 Iodobenzoyl Azetidine Synthesis and Transformations

Mechanistic Elucidation of Azetidine (B1206935) Ring Formation Pathways

The synthesis of the azetidine ring, a strained four-membered heterocycle, can be achieved through various mechanistic pathways. magtech.com.cn The most traditional and widely employed method involves the intramolecular cyclization of a γ-functionalized amine, such as a γ-haloamine, via nucleophilic substitution. acs.org In this pathway, a precursor molecule containing an amine and a leaving group separated by a three-carbon chain undergoes an intramolecular SN2 reaction. The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbon bearing the leaving group to forge the cyclic structure. The formation of the strained four-membered ring can face competition from intermolecular reactions or elimination reactions. acs.org

More contemporary methods for azetidine synthesis offer alternative mechanistic routes. Palladium-catalyzed intramolecular γ-C(sp³)–H amination has emerged as a powerful strategy. rsc.org This mechanism involves the formation of an alkyl-Pd(IV) intermediate, which then undergoes reductive elimination to form the azetidine ring. rsc.orgnih.gov Another approach is the [2+2] photocycloaddition between an alkene and an imine, which proceeds through a concerted or stepwise radical mechanism to yield the azetidine ring. rsc.orgnih.gov Ring contraction of larger five-membered heterocycles, such as pyrrolidines, or ring expansion of three-membered aziridines also provide mechanistic avenues to the azetidine core. magtech.com.cnresearchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable in elucidating these pathways. acs.org They allow for the mapping of potential energy surfaces, identification of intermediates, and calculation of activation barriers for competing pathways, such as direct C-H insertion versus radical-mediated processes. acs.org

Table 1: Comparison of Selected Azetidine Ring Formation Mechanisms

| Mechanism | Key Step | Typical Precursors | Advantages/Disadvantages |

|---|---|---|---|

| Intramolecular Nucleophilic Substitution | SN2 attack by amine nitrogen | γ-haloamines, γ-amino alcohols | Well-established, straightforward; can be low-yielding due to strain and side reactions. acs.org |

| Pd-Catalyzed C(sp³)–H Amination | Reductive elimination from Pd(IV) intermediate | Substrates with accessible C-H bonds | High functional group tolerance, stereocontrolled. rsc.org |

| [2+2] Photocycloaddition | Light-induced cycloaddition | Alkenes and imines | Access to diverse substitution patterns; requires photochemical setup. nih.gov |

| Ring Expansion | Rearrangement of smaller rings | Aziridines, azirines | Utilizes strain release as a driving force. magtech.com.cnnih.gov |

Investigation of Acylation Reaction Mechanisms on Azetidine Nitrogen

The formation of 1-(4-fluoro-2-iodobenzoyl)azetidine involves the acylation of the azetidine nitrogen with a 4-fluoro-2-iodobenzoyl group. This transformation is a classic example of nucleophilic acyl substitution. The mechanism proceeds via the nucleophilic attack of the secondary amine of the azetidine ring on the electrophilic carbonyl carbon of an activated acyl donor, typically an acyl chloride like 4-fluoro-2-iodobenzoyl chloride.

This attack leads to the formation of a high-energy, transient tetrahedral intermediate where the carbonyl carbon is sp³-hybridized. bhu.ac.in This intermediate is characterized by a negatively charged oxygen atom and a positively charged nitrogen atom. The considerable ring strain of the azetidine ring (approximately 25.4 kcal/mol) can influence the stability of this intermediate. rsc.orgnih.gov The intermediate then collapses, reforming the carbonyl double bond and expelling the most stable leaving group, which in the case of an acyl chloride, is the chloride ion. A final deprotonation step, often facilitated by a mild base or another molecule of azetidine, neutralizes the product and yields the final N-acylated azetidine. bhu.ac.in

Nucleophilic Addition: The azetidine nitrogen attacks the carbonyl carbon of the acyl chloride.

Elimination: The tetrahedral intermediate collapses, eliminating the chloride ion.

The rate of this reaction is dependent on both the nucleophilicity of the azetidine nitrogen and the electrophilicity of the carbonyl carbon.

Understanding the Influence of Halogen Substituents on Reaction Kinetics

The kinetics of the acylation reaction are significantly modulated by the electronic and steric properties of the halogen substituents on the benzoyl ring. In this compound, the fluorine and iodine atoms exert distinct and competing effects. nih.gov

Electronic Effects: The fluorine atom at the para-position is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This increased electrophilicity of the carbonyl carbon makes it more susceptible to nucleophilic attack by the azetidine nitrogen, thereby increasing the reaction rate.

Steric Effects: The iodine atom at the ortho-position introduces a significant steric hindrance. Due to its large van der Waals radius, the ortho-iodo group can physically obstruct the incoming azetidine nucleophile from approaching the carbonyl carbon. This steric clash raises the energy of the transition state, slowing the reaction rate. This effect is a common challenge in ortho-substituted benzoyl derivatives. researchgate.net

Table 2: Influence of Halogen Substituents on Acylation Reaction

| Substituent | Position | Primary Effect | Influence on Carbonyl Carbon | Predicted Effect on Reaction Rate |

|---|---|---|---|---|

| Fluorine | para (C4) | Strong Inductive (-I) | Increases electrophilicity | Accelerates |

| Iodine | ortho (C2) | Steric Hindrance | Shields from nucleophilic attack | Decelerates |

Studies on related 1-benzoyl-3-(halogenophenyl)thioureas have shown that the position and nature of the halogen atom critically affect molecular conformation and intermolecular interactions, which are principles that extend to reaction kinetics. nih.govresearchgate.net

In Situ Spectroscopic Monitoring of Reaction Intermediates

While the direct observation of short-lived intermediates like the tetrahedral species in the acylation of azetidine is challenging, their existence is inferred from kinetic data and computational modeling. In situ spectroscopic techniques are powerful tools for monitoring the progress of the reaction in real-time, providing data on the consumption of reactants and the formation of products.

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the reaction by observing changes in characteristic vibrational frequencies. The disappearance of the N-H stretching band of the azetidine reactant and the C-Cl stretching band of the acyl chloride, coupled with the simultaneous appearance of the strong amide C=O stretching band (typically around 1650 cm⁻¹) in the product, would provide a clear kinetic profile of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can track the reaction by monitoring the chemical shifts of protons adjacent to the nitrogen in the azetidine ring, which undergo a significant downfield shift upon acylation. Furthermore, ¹⁹F NMR would be highly effective for monitoring the fluorine substituent on the benzoyl ring, as its chemical shift would likely change between the reactant (4-fluoro-2-iodobenzoyl chloride) and the final product.

Raman Spectroscopy: This method can complement FTIR, particularly in aqueous or complex solvent systems. It can be used to monitor the key vibrational modes of both reactants and products to follow the reaction kinetics.

These spectroscopic methods, when applied under reaction conditions, allow for the collection of concentration data over time, which is essential for determining reaction rate laws and activation parameters.

Studies on Transition State Energetics and Reaction Rate Determinants

The rate of a chemical reaction is determined by the energy of its highest transition state, also known as the activation energy (ΔG‡). youtube.com For the acylation of azetidine, the rate-determining step is typically the formation of the high-energy tetrahedral intermediate through a transition state. bhu.ac.in Transition state theory provides a framework for understanding how substituents affect this energy barrier.

The transition state for this reaction involves the partial formation of the nitrogen-carbon bond and the partial breaking of the carbonyl π-bond. youtube.com The stability of this transition state is directly influenced by the substituents on the benzoyl ring:

Iodine (ortho): The bulky iodine atom at the ortho position creates steric repulsion with the approaching azetidine ring in the transition state. This steric strain, or "steric hindrance," destabilizes the transition state, raising its energy and slowing the reaction rate.

Therefore, the net activation energy for the acylation of azetidine with 4-fluoro-2-iodobenzoyl chloride is a composite of these opposing electronic and steric factors. Computational chemistry, using methods like DFT, can be employed to model the geometry and energy of the transition state, providing quantitative estimates of the activation barrier and rationalizing the observed reaction kinetics. acs.org These models can dissect the energetic contributions from steric strain and electronic stabilization.

Table 3: Factors Influencing Transition State Energetics

| Factor | Origin | Effect on Transition State | Impact on Activation Energy (ΔG‡) |

|---|---|---|---|

| Electronic Stabilization | para-Fluoro group (-I effect) | Stabilizes developing negative charge on oxygen | Lowers ΔG‡ |

| Steric Destabilization | ortho-Iodo group (van der Waals repulsion) | Increases strain between reactants | Raises ΔG‡ |

| Ring Strain | Azetidine four-membered ring | Influences nucleophilicity and geometry | Can either raise or lower ΔG‡ depending on the specific geometry of the transition state |

| Solvent Effects | Polarity of the reaction medium | Can stabilize charged species in the transition state | Can lower ΔG‡ |

Theoretical and Computational Chemistry Studies on 1 4 Fluoro 2 Iodobenzoyl Azetidine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bohrium.com For 1-(4-fluoro-2-iodobenzoyl)azetidine, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G), can elucidate key electronic properties. rjptonline.org These calculations reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

The presence of the fluorine and iodine atoms significantly influences the electronic landscape of the benzoyl moiety. The high electronegativity of the fluorine atom acts as an electron-withdrawing group, while the larger, more polarizable iodine atom can participate in halogen bonding and other non-covalent interactions. DFT studies on related benzamide (B126) derivatives have shown that such substitutions can alter the HOMO-LUMO energy gap, which in turn affects the molecule's reactivity and spectral properties. nih.gov For instance, the introduction of fluorine atoms into a benzamide structure has been shown to increase the number of degenerate energy levels. rjptonline.org

Table 1: Calculated Electronic Properties of Substituted Benzamides (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzamide | -6.8 | -0.5 | 6.3 |

| 4-Fluorobenzamide | -7.0 | -0.7 | 6.3 |

| 2-Iodobenzamide | -6.7 | -1.0 | 5.7 |

Note: This table is illustrative and based on general trends observed in computational studies of substituted benzamides. Actual values for this compound would require specific DFT calculations.

Conformational Analysis and Energy Minimization of the Azetidine (B1206935) Ring and Benzoyl Moiety

The rotation around the C-N amide bond introduces another degree of conformational flexibility. Conformational analysis and energy minimization calculations can identify the most stable conformers and the energy barriers between them. These studies often reveal a preference for a specific orientation of the benzoyl group relative to the azetidine ring to minimize steric hindrance and optimize electronic interactions. nih.gov For N-acylpyrrolidines, a related five-membered ring system, the N-acyl group has been shown to influence the axial or equatorial preference of substituents on the ring. researchgate.net

Prediction of Spectroscopic Signatures for Methodological Advancement

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Vis spectra). arxiv.org By simulating these spectra, researchers can gain a deeper understanding of the molecule's vibrational modes and how they are affected by its structure and electronic properties. For example, the C=O stretching frequency in the infrared spectrum would be sensitive to the electronic effects of the fluoro and iodo substituents.

Comparing computationally predicted spectra with experimental data serves as a crucial validation of the theoretical methods employed. arxiv.org Discrepancies can point to the need for more refined computational models, such as including solvent effects or using higher levels of theory.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While static calculations provide information on energy minima, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. MD simulations can explore the conformational landscape of this compound, revealing the flexibility of the azetidine ring and the rotational dynamics of the benzoyl group. nih.govresearchgate.net

Furthermore, MD simulations are particularly useful for studying the influence of the solvent on the molecule's conformation and dynamics. nih.gov The interactions between the solute and solvent molecules can stabilize certain conformations over others. For instance, polar solvents may favor conformations with a larger dipole moment. Studies on azetidine-containing peptides have used MD simulations to investigate their behavior in different solvent environments. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies on Related Azetidine Analogues

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.gov For azetidine analogues, QSRR models can be developed to predict their reaction rates or equilibrium constants based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric parameters, and topological indices.

By analyzing a series of related azetidine derivatives, a predictive QSRR model can be built. nih.govresearchgate.net This model could then be used to estimate the reactivity of this compound or to design new analogues with desired reactivity profiles.

Computational Prediction of Reaction Pathways and Selectivity

Computational chemistry can be used to explore the potential reaction pathways of this compound. By calculating the energies of reactants, transition states, and products, the feasibility of different reaction mechanisms can be assessed. researchgate.netacs.org For example, the reaction of the parent compound, 4-fluoro-2-iodobenzoic acid, in Sonogashira-type reactions has been shown to exhibit temperature-dependent selectivity, which can be rationalized through computational modeling. ossila.com

In the context of its synthesis, which may involve the reaction of a benzoyl chloride with azetidine, computational studies can elucidate the mechanism of this acylation reaction. mu.edu.iq Furthermore, for reactions involving the azetidine ring itself, such as ring-opening reactions, computational methods can predict the regioselectivity and stereoselectivity of the process. researchgate.net Such studies on related systems have provided explanations for experimentally observed outcomes, such as those governed by Baldwin's rules. researchgate.net

Derivatization and Synthetic Transformations of 1 4 Fluoro 2 Iodobenzoyl Azetidine As a Research Platform

Functionalization of the Azetidine (B1206935) Ring System

The high ring strain of the azetidine core makes it susceptible to a variety of transformations that are not readily observed in larger, less strained heterocyclic systems. This inherent reactivity can be harnessed for the synthesis of diverse molecular scaffolds.

Nucleophilic Ring-Opening Reactions for Novel Scaffold Synthesis

The ring-opening of azetidines, particularly when activated by an N-aroyl group, is a powerful method for generating linear amine derivatives with defined stereochemistry. These reactions typically proceed via an SN2-type mechanism and can be promoted by Lewis acids, which coordinate to the carbonyl oxygen and further activate the ring. iitk.ac.inresearchgate.net The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn

In the case of 1-(4-fluoro-2-iodobenzoyl)azetidine, nucleophilic attack can theoretically occur at either of the two methylene (B1212753) carbons of the azetidine ring. The N-benzoyl group, being an electron-withdrawing group, enhances the electrophilicity of the adjacent ring carbons. magtech.com.cn The regiochemical outcome of the ring-opening is dependent on the nature of the nucleophile and the reaction conditions.

For instance, the use of soft nucleophiles, such as organocuprates, often favors attack at the less substituted carbon, leading to the formation of γ-amino ketone derivatives. Conversely, hard nucleophiles, like organolithium reagents, may exhibit different selectivity. The presence of a Lewis acid can also direct the nucleophile to a specific position by coordinating to the carbonyl oxygen and influencing the electronic distribution in the ring. iitk.ac.in

The resulting γ-functionalized amine products are valuable building blocks for the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds.

Table 1: Predicted Products from Nucleophilic Ring-Opening of this compound

| Nucleophile (Nu-) | Predicted Major Product |

| R2CuLi | 1-(4-Fluoro-2-iodophenyl)-4-(alkyl/aryl)butan-1-one |

| RLi | Mixture of regioisomers |

| NaCN | 4-(4-Fluoro-2-iodobenzoyl)butanenitrile |

| NaN3 | 1-Azido-4-(4-fluoro-2-iodophenyl)butan-1-one |

This table represents predicted outcomes based on general principles of azetidine ring-opening reactions.

Electrophilic Functionalization of the Azetidine Backbone

Direct electrophilic functionalization of the C-H bonds of the azetidine ring presents a more challenging yet highly desirable transformation, as it avoids the need for pre-functionalized substrates. Recent advances in C-H activation and functionalization have provided tools that could potentially be applied to this system. rochester.edu

One promising approach involves the use of photoredox catalysis, which can generate radical intermediates that are then trapped by electrophiles. nih.gov For N-aroylazetidines, it is conceivable that a photocatalyst could facilitate the abstraction of a hydrogen atom from one of the methylene groups of the azetidine ring, generating an α-amino radical. This radical could then be intercepted by an electrophile to afford the functionalized product.

Another strategy could involve directed C-H activation, where the carbonyl oxygen of the benzoyl group acts as a directing group to guide a transition metal catalyst to the C-H bonds of the azetidine ring. However, the high ring strain and the potential for competing ring-opening reactions under harsh conditions are significant challenges to overcome.

Radical Reactions of the Azetidine Ring

The strained azetidine ring can also participate in radical-mediated transformations. The generation of radical anions of azetidin-2-ones has been shown to induce ring-splitting, a pathway that is distinct from the typical photochemical α-cleavage. nih.gov This suggests that single-electron transfer to the this compound system could trigger unique ring-opening or rearrangement reactions.

Furthermore, radical cyclization reactions involving an azetidine ring could be envisioned. For example, a radical generated on a side chain attached to the azetidine nitrogen or carbon could potentially add to an internal or external radical acceptor, leading to the formation of bicyclic or spirocyclic structures. The ring strain of the azetidine can play a crucial role in the thermodynamics and kinetics of such processes. acs.org For instance, radical-mediated ring expansion or contraction reactions could lead to the formation of novel heterocyclic scaffolds. The generation of a carbon-centered radical adjacent to the nitrogen atom could lead to cyclization onto an appended olefin, a powerful tool for forming new C-C bonds. arkat-usa.org

Cross-Coupling Reactions at the Halogenated Aryl Moiety

The 4-fluoro and 2-iodo substituents on the benzoyl ring of this compound are prime handles for transition metal-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and C-F bonds allows for selective functionalization. The C-I bond is considerably more reactive in palladium-catalyzed cross-coupling reactions, enabling selective modification at the 2-position while leaving the 4-fluoro substituent intact for potential subsequent transformations. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation Research

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. libretexts.org In the context of this compound, the 2-iodo position is highly susceptible to Suzuki-Miyaura coupling with a wide range of aryl and heteroaryl boronic acids or their esters. researchgate.net

This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and functional group tolerance. The persistence of the 4-fluoro substituent during this transformation is a significant advantage, as fluorine-containing molecules are of great interest in medicinal chemistry due to their unique physicochemical properties.

Table 2: Representative Suzuki-Miyaura Coupling Reactions with 2-Iodoaroyl Substrates

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 92 |

| 3-Pyridylboronic acid | Pd2(dba)3/SPhos | K3PO4 | Toluene | 88 |

| Thiophene-2-boronic acid | Pd(OAc)2/XPhos | K3PO4 | 1,4-Dioxane | 90 |

This table is a compilation of representative data from similar substrates and serves as a predictive model for the reactivity of this compound. researchgate.net

Sonogashira Coupling for Alkyne Introduction Methodologies

The Sonogashira coupling provides a powerful method for the introduction of alkyne moieties, which are versatile functional groups that can undergo a variety of subsequent transformations. organic-chemistry.org The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org

The 2-iodo position of this compound is an excellent substrate for Sonogashira coupling. A wide range of terminal alkynes, bearing both alkyl and aryl substituents, can be efficiently coupled under mild conditions. beilstein-journals.orgresearchgate.net This allows for the synthesis of a library of 2-alkynyl-4-fluorobenzoylazetidine derivatives, which can serve as precursors for the synthesis of more complex heterocyclic systems through intramolecular cyclization reactions.

Table 3: Examples of Sonogashira Coupling with Aryl Iodides

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 92 |

| Trimethylsilylacetylene | Pd(OAc)2/PPh3 | CuI | i-Pr2NH | DMF | 90 |

| 1-Hexyne | Pd(PPh3)4 | CuI | Et3N | Acetonitrile | 85 |

| Propargyl alcohol | PdCl2(MeCN)2 | CuI | Piperidine | Toluene | 88 |

This table presents typical yields for Sonogashira couplings of aryl iodides and can be used to predict the outcome for this compound. beilstein-journals.orgresearchgate.netwright.edu

Buchwald-Hartwig Amination for Amine Introduction Studies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly useful for synthesizing aryl amines from aryl halides. In the context of this compound, the reactive carbon-iodine (C-I) bond is the primary site for this transformation, allowing for the introduction of a diverse range of primary and secondary amines at the 2-position of the benzoyl ring.

The general reaction scheme involves the coupling of this compound with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's efficiency and scope. Sterically hindered biaryl phosphine ligands, such as X-Phos, have proven effective in similar aminations. The reaction conditions, including the choice of solvent, base, and temperature, can be optimized to achieve high yields of the desired amino-substituted products.

Table 1: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / X-Phos | Cs₂CO₃ | Toluene | 85 |

| 2 | Benzylamine | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 78 |

| 3 | Aniline | [Pd(cinnamyl)Cl]₂ / cataCXium A | NaOt-Bu | Toluene | 92 |

This is a representative table based on typical Buchwald-Hartwig reaction outcomes and not from a specific study on this exact compound.

Exploration of Other Transition Metal-Catalyzed Cross-Couplings (e.g., C-S, C-N)

Beyond the Buchwald-Hartwig amination, the aryl iodide of this compound is amenable to various other transition metal-catalyzed cross-coupling reactions. These reactions further expand the diversity of accessible derivatives.

Carbon-Sulfur (C-S) Coupling: The formation of aryl thioethers can be achieved through palladium- or copper-catalyzed coupling with thiols. These reactions typically employ a palladium catalyst with a suitable ligand, such as Xantphos, or a copper catalyst with a ligand like N,N-dimethylglycine.

Carbon-Nitrogen (C-N) Coupling with N-Heterocycles: The Ullmann condensation, a copper-catalyzed reaction, can be used to couple N-heterocycles, such as imidazoles or pyrazoles, to the aryl ring. This provides access to a class of compounds with distinct pharmacological profiles.

Table 2: Other Transition Metal-Catalyzed Cross-Coupling Reactions

| Entry | Coupling Partner | Catalyst System | Product Type |

| 1 | Ethanethiol | Pd(OAc)₂ / Xantphos | Aryl thioether |

| 2 | Imidazole | CuI / N,N-dimethylglycine | N-Aryl heterocycle |

| 3 | Phenylboronic acid | Pd(PPh₃)₄ | Biaryl (Suzuki Coupling) |

This table illustrates potential cross-coupling reactions and is not based on specific experimental data for this compound.

Transformations Involving the Benzoyl Carbonyl Group

The benzoyl carbonyl group in this compound offers another site for chemical modification.

Reduction to Alcohol: The carbonyl group can be selectively reduced to the corresponding alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). The choice of reagent allows for control over the reaction's chemoselectivity, preserving other functional groups.

Grignard and Organolithium Addition: The addition of Grignard reagents (R-MgBr) or organolithium reagents (R-Li) to the carbonyl group results in the formation of tertiary alcohols. This reaction allows for the introduction of various alkyl, aryl, or vinyl groups at the benzylic position.

Chemoselective Reactions Targeting Specific Functional Groups within the Compound

The presence of multiple functional groups in this compound necessitates the use of chemoselective reactions to target a specific site without affecting others.

Selective Cross-Coupling: The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 2-position while leaving the fluoro group at the 4-position intact.

Orthogonal Protection Strategies: In multi-step syntheses, it may be necessary to protect one functional group while reacting another. For instance, the azetidine nitrogen could be protected with a Boc group to prevent side reactions during certain transformations of the aryl ring or the carbonyl group.

The strategic application of these derivatization and transformation reactions enables the synthesis of a vast library of compounds based on the this compound scaffold, facilitating the exploration of their potential as therapeutic agents.

Advanced Analytical Methodologies for the In Depth Study of 1 4 Fluoro 2 Iodobenzoyl Azetidine

Development and Application of High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are fundamental in the structural characterization of novel chemical entities. For a compound such as 1-(4-Fluoro-2-iodobenzoyl)azetidine, these methods would provide critical insights into its atomic composition, connectivity, and electronic environment.

Advanced Nuclear Magnetic Resonance (NMR) Pulse Sequences for Structure Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. A full suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be required to definitively assign the chemical shifts and coupling constants for all atoms in this compound.

However, a detailed search of scientific databases did not yield any specific NMR spectral data or assignments for this compound.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Analysis Methodologies

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to further confirm its structure. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would provide the exact mass of the molecular ion and its fragments.

Specific HRMS fragmentation data for this compound are not available in the reviewed literature. A theoretical fragmentation pattern could be proposed, but no experimental data has been published to confirm this.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing information about the functional groups present. For this compound, characteristic vibrational bands for the carbonyl group, the C-F bond, the C-I bond, and the azetidine (B1206935) ring would be expected.

No specific IR or Raman spectra for this compound have been reported in the public domain.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state, including bond lengths, bond angles, and conformational details. This technique would be invaluable for understanding the precise spatial arrangement of the atoms in this compound.

A search of crystallographic databases revealed no published crystal structure for this compound.

Chromatographic Method Development for Purity Assessment and Separation of Isomers (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a compound and for separating any potential isomers. A reversed-phase HPLC method would typically be developed to quantify the purity of this compound. If the synthesis could result in stereoisomers, chiral HPLC methods would be necessary for their separation and quantification. rsc.orgnih.gov

While general principles of HPLC method development are well-established, no specific methods validated for the analysis of this compound have been published.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to stereoselective synthesis)

Should this compound be synthesized in an enantioselective manner, chiroptical spectroscopy techniques such as Circular Dichroism (CD) would be employed to determine the enantiomeric excess. These techniques measure the differential absorption of left- and right-circularly polarized light.

As there is no information available regarding the stereoselective synthesis of this compound, no chiroptical spectroscopic data has been reported.

Hyphenated Techniques for Real-Time Reaction Monitoring and Process Analytical Technology (PAT) Integration

The synthesis of specialized organic compounds such as this compound demands precise control over reaction conditions to ensure optimal yield, purity, and safety. The integration of Process Analytical Technology (PAT), facilitated by advanced hyphenated analytical techniques, provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). For the synthesis of this compound, which typically involves the acylation of azetidine with 4-fluoro-2-iodobenzoyl chloride, several hyphenated techniques are invaluable for real-time monitoring.

The coupling of high-performance liquid chromatography with mass spectrometry (HPLC-MS) stands out as a powerful tool for online reaction monitoring. researchgate.netrsc.org An automated system can be configured to withdraw minute samples from the reaction vessel at predetermined intervals. These samples are then quenched, diluted, and injected into the HPLC-MS system. This provides a detailed, time-resolved profile of the reaction mixture. For the synthesis of this compound, this would allow for the simultaneous quantification of the starting materials (azetidine and 4-fluoro-2-iodobenzoyl chloride), the formation of the desired product, and the detection and tracking of any process-related impurities. nih.gov The high selectivity and sensitivity of MS detection are particularly advantageous for identifying and quantifying low-level byproducts that might otherwise go unnoticed by spectroscopic methods alone. researchgate.net

Table 1: Illustrative Real-Time Reaction Monitoring Data using Online HPLC-MS for the Synthesis of this compound

| Reaction Time (minutes) | 4-Fluoro-2-iodobenzoyl chloride (Relative Peak Area) | Azetidine (Relative Peak Area) | This compound (Relative Peak Area) | Impurity X (Relative Peak Area) |

| 0 | 100 | 100 | 0 | 0 |

| 10 | 75.2 | 78.1 | 24.1 | 0.7 |

| 20 | 51.8 | 55.3 | 47.5 | 1.4 |

| 30 | 28.9 | 32.4 | 69.8 | 2.1 |

| 40 | 10.5 | 14.6 | 87.3 | 2.9 |

| 50 | 2.1 | 5.8 | 94.5 | 3.2 |

| 60 | <0.5 | 1.2 | 96.3 | 3.5 |

Note: Data presented is illustrative to demonstrate the output of a PAT system and does not represent actual experimental results.

Another highly effective PAT tool is in-situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe immersed directly into the reaction vessel. mt.com This non-invasive technique provides real-time information on the concentration of key functional groups. In the synthesis of this compound, one could monitor the disappearance of the characteristic carbonyl stretch of the acyl chloride reactant (e.g., ~1770-1815 cm⁻¹) and the concurrent appearance of the amide carbonyl stretch of the product (e.g., ~1630-1660 cm⁻¹). This allows for the tracking of reaction kinetics and the determination of reaction endpoints without the need for sampling and external analysis. The continuous data stream from in-situ FTIR can be used to build kinetic models and ensure reaction completeness, thereby optimizing cycle time and preventing the formation of degradation products from prolonged reaction times. mt.com

Table 2: Example of In-Situ FTIR Data for Monitoring Key Functional Group Changes

| Reaction Time (minutes) | Acyl Chloride Carbonyl Peak Intensity (Absorbance Units) | Amide Carbonyl Peak Intensity (Absorbance Units) |

| 0 | 0.85 | 0.01 |

| 10 | 0.64 | 0.22 |

| 20 | 0.44 | 0.41 |

| 30 | 0.25 | 0.59 |

| 40 | 0.09 | 0.74 |

| 50 | 0.02 | 0.80 |

| 60 | <0.01 | 0.82 |

Note: Wavenumbers are generalized and would need to be determined for the specific molecules. The data is for illustrative purposes.

The integration of these hyphenated techniques into the manufacturing process of this compound enables a shift from a traditional, fixed-process paradigm to a dynamic, controlled process. Real-time data allows for immediate adjustments to process parameters, such as temperature or reagent addition rate, to maintain the reaction within its optimal operating window. This not only enhances the consistency and quality of the final product but also improves process understanding, efficiency, and safety.

Role of 1 4 Fluoro 2 Iodobenzoyl Azetidine in Pioneering Organic Synthesis Research

Precursor for Investigating Novel Ring Systems and Heterocycles

The strategic placement of reactive functional groups in 1-(4-Fluoro-2-iodobenzoyl)azetidine makes it an ideal starting material for the synthesis of new heterocyclic frameworks. The presence of the iodo group on the benzoyl moiety allows for a range of cross-coupling reactions, which are fundamental to the construction of complex ring systems.

Recent research has demonstrated the utility of related N-aroylazetidines in transition metal-catalyzed reactions. For instance, the iodine atom can participate in palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the introduction of various substituents at the 2-position of the benzoyl ring, leading to the formation of diverse polycyclic and heterocyclic structures. The fluorine atom, on the other hand, can influence the electronic properties of the aromatic ring, thereby modulating the reactivity of the molecule and the stability of the resulting products. nih.gov

Furthermore, the azetidine (B1206935) ring itself can undergo ring-expansion or ring-opening reactions under specific conditions, providing access to larger and more complex nitrogen-containing heterocycles. The inherent ring strain of the azetidine moiety can be harnessed to drive these transformations. rsc.orgrsc.org The combination of the reactive iodo-group and the strained azetidine ring in a single molecule offers a powerful tool for the exploration of novel chemical space.

Building Block for the Synthesis of Complex Molecular Architectures in Academic Contexts

In the realm of academic research, this compound serves as a versatile building block for the assembly of intricate molecular structures. Its utility is particularly evident in the synthesis of molecules with specific three-dimensional arrangements, which are of great interest in medicinal chemistry and materials science. The rigid azetidine scaffold imparts a defined conformational constraint on the molecules in which it is incorporated. rsc.orgthieme-connect.com

The synthesis of complex natural products and their analogues often requires the use of specialized building blocks that can introduce specific structural motifs. The fluoro- and iodo-substituents on the benzoyl ring of this compound provide orthogonal handles for sequential functionalization. For example, the iodo group can be transformed through a variety of cross-coupling reactions, while the fluoro group can be retained to modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability. nih.govarkat-usa.org

Recent studies on the synthesis of bioactive compounds have highlighted the importance of incorporating small, strained rings like azetidine to improve pharmacological properties. The use of this compound as a building block allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents.

Studies on the Impact of Azetidine Scaffolds in Theoretical Molecular Recognition Models

The azetidine scaffold present in this compound is a subject of significant interest in computational and theoretical chemistry, particularly in the study of molecular recognition. The rigid and defined geometry of the azetidine ring makes it an excellent component for designing and testing theoretical models of protein-ligand interactions.

Molecular docking and molecular dynamics simulations are often employed to predict how a small molecule might bind to a biological target. The conformational rigidity of the azetidine ring reduces the number of possible binding poses, thereby simplifying the computational analysis and leading to more reliable predictions. The fluorine atom in the 4-position of the benzoyl group can participate in favorable interactions with protein residues, such as hydrogen bonding and dipole-dipole interactions, which can be modeled computationally. nih.gov

Contribution to the Design of Advanced Materials (focus on chemical synthesis aspect, not material properties/applications)

From a chemical synthesis perspective, this compound can be a valuable monomer or precursor in the creation of advanced materials. The reactivity of the iodo group allows for its incorporation into polymeric structures through polymerization reactions that involve cross-coupling.

For instance, the molecule could be used in the synthesis of functional polymers with tailored properties. The azetidine moiety can be embedded within the polymer backbone or as a pendant group, influencing the material's physical and chemical characteristics. The cationic ring-opening polymerization of azetidines and their derivatives is a known method for producing polyamines, which have a wide range of applications. researchgate.netugent.bersc.org

The presence of the fluorine atom can also be leveraged to impart specific properties to the resulting material, such as thermal stability and chemical resistance. nih.gov The synthesis of well-defined polymers often relies on the use of monomers with specific reactive sites, and the orthogonal reactivity of the iodo- and azetidine functionalities in this compound makes it a promising candidate for the design of novel polymeric materials.

Future Directions and Emerging Research Avenues for Halogenated N Acylazetidines

Exploration of Photoredox and Electrochemistry Approaches in Synthesis

The synthesis of halogenated N-acylazetidines is increasingly benefiting from the adoption of photoredox and electrochemical methods, which offer sustainable and efficient alternatives to traditional synthetic routes. virginia.edu These modern techniques utilize light or electricity to mediate chemical transformations, often under mild conditions. nih.govresearchgate.net

Visible-light photoredox catalysis, for instance, has emerged as a powerful tool for constructing C-N bonds, a critical step in the formation of N-acylazetidines. nih.govresearchgate.net This method can activate otherwise unreactive starting materials through single-electron transfer (SET) processes, facilitated by photocatalysts like eosin (B541160) Y. nih.gov Researchers have successfully demonstrated the C-N coupling of amides with alcohols using visible light, a process that is both cost-effective and environmentally friendly. nih.govresearchgate.net The combination of photoredox catalysis with nickel has also enabled the direct carbamoylation of (hetero)aryl bromides, providing a mild-condition pathway to complex amides. nih.gov

Electrochemical methods present another promising frontier. rsc.org Techniques like the "anion pool" method allow for the generation of highly nucleophilic species from amines, which can then react to form amides with high atom economy. virginia.edursc.org This approach avoids the need for harsh bases and transition metals. rsc.org Additionally, iodine-mediated electrochemical amide coupling has been developed, using a recyclable reagent and offering a sustainable route to amides that can be controlled by the applied current. chemistryviews.org These electrochemical strategies are not only greener but can also exhibit unique selectivity. rsc.orgacs.org

The integration of photoredox and electrochemistry with flow chemistry setups further enhances the potential for scalable and automated synthesis of these valuable compounds. nih.gov

Sustainable and Green Chemistry Methodologies for Synthesis

The pharmaceutical industry's growing emphasis on sustainability has spurred the development of greener methods for synthesizing compounds like halogenated N-acylazetidines. ucl.ac.uk The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the catalytic formation of amide bonds as a key area for improvement, moving away from stoichiometric reagents that generate significant waste. ucl.ac.uksigmaaldrich.com

Key principles of green chemistry being applied include:

These green chemistry approaches not only reduce the environmental impact of synthesizing halogenated N-acylazetidines but also often lead to more efficient and cost-effective processes. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuous stream rather than in a traditional batch reactor, is revolutionizing pharmaceutical manufacturing and is particularly well-suited for the synthesis of halogenated N-acylazetidines. seqens.comchemicalindustryjournal.co.uk This technology offers numerous advantages over batch processing, including enhanced safety, improved reaction control, and seamless scalability. seqens.comaurigeneservices.com

Key benefits of integrating flow chemistry include:

The combination of flow chemistry with other modern techniques like photochemistry and electrochemistry is also a rapidly developing area, offering new possibilities for complex molecule synthesis. nih.gov Automated flow synthesis platforms are being used to rapidly screen reaction conditions and identify optimal pathways, which is invaluable for the efficient production of novel halogenated N-acylazetidines. acs.orgsoci.org

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthetic Routes

Key applications of ML and AI in this context include:

Investigation of Unique Reactivity Profiles Arising from Ring Strain and Halogen Effects

The chemical behavior of halogenated N-acylazetidines is significantly influenced by the interplay of two key factors: the inherent ring strain of the four-membered azetidine (B1206935) ring and the electronic and steric effects of the halogen substituents.

The azetidine ring possesses considerable strain energy (approximately 25.4 kcal/mol), which makes it more reactive than larger, less strained heterocycles like pyrrolidines. rsc.orgrsc.orgresearchgate.net This ring strain can be harnessed to drive unique chemical transformations, such as ring-opening reactions. rsc.orgnih.gov However, the stability of the azetidine ring is also a critical consideration, as undesired decomposition pathways can occur, particularly under acidic conditions where the ring can be opened by nucleophilic attack. nih.gov The stability of N-acylazetidines is a balance between the activating effect of the ring strain and the electronic nature of the substituents on the nitrogen atom.

The presence of halogens on the acyl group introduces another layer of complexity and opportunity. Halogen atoms can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species (a "σ-hole") and interacts with a Lewis base. nih.govresearchgate.netacs.org This interaction is analogous to hydrogen bonding and can be used to direct the assembly of molecules and catalyze reactions. nih.govacs.orgnih.gov The strength of the halogen bond depends on the identity of the halogen, with iodine typically forming the strongest bonds. researchgate.net The electronic properties of the halogen also influence the reactivity of the molecule; for example, a fluorine atom can impart unique properties due to its high electronegativity. rsc.org

Future research will likely focus on further elucidating how the combination of ring strain and halogen effects can be exploited to develop novel synthetic methodologies and to design molecules with specific biological activities or material properties. nih.gov Understanding these fundamental reactivity profiles is crucial for unlocking the full potential of this intriguing class of compounds. rsc.org

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluoro-2-iodobenzoyl)azetidine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of azetidine derivatives typically involves cyclocondensation, coupling reactions, or bioisostere strategies. For example:

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide-HCl) with azetidine and substituted benzoyl chlorides in dichloromethane (CH₂Cl₂) under inert conditions. Reaction optimization includes adjusting stoichiometry, temperature (e.g., 25°C), and catalyst loading .

- Catalytic Systems : Nickel-based catalysts (e.g., NiBr₂) with ligands like L2 and reducing agents (Zn) enhance yields in azetidine functionalization, as demonstrated for similar compounds .

Data Table :

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and electronic environments. For example, the azetidine ring protons resonate at δ 3.5–4.5 ppm, while the aromatic fluorine and iodine substituents influence splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragments. For azetidine derivatives, characteristic losses include CO (28 amu) and I (127 amu) .

- IR Spectroscopy : Stretching frequencies for the carbonyl group (C=O) appear at ~1650–1700 cm⁻¹, while C-F and C-I bonds show peaks at 1100–1200 cm⁻¹ and 500–600 cm⁻¹, respectively .

Advanced Research Questions

Q. How do chiral catalysts influence the enantioselective synthesis of azetidine derivatives like this compound?

Methodological Answer: Chiral phosphoric acids (CPAs) induce asymmetry via non-covalent interactions (e.g., hydrogen bonding) during azetidine desymmetrization. Computational studies (DFT) reveal that activation modes involving the azetidine nitrogen and carbonyl group lower activation barriers, favoring one enantiomer . For example, System A (adamantyl-substituted CPA) achieves >90% ee in related compounds by stabilizing transition states through π-π stacking .

Q. What in vitro models are suitable for evaluating the blood-brain barrier (BBB) permeability of this compound?

Methodological Answer:

- Caco-2 Cell Monolayers : Measure apparent permeability (Papp) to predict passive diffusion. Azetidine’s small size (~200–300 Da) and moderate logP (~2–3) enhance BBB penetration potential .

- PAMPA-BBB Assay : Artificial membrane models screen passive transport. Neurotransmitter-like azetidines (e.g., library designs in ) show higher permeability due to structural mimicry of endogenous amines.

Q. How can computational methods resolve contradictions in reaction selectivity or mechanistic pathways?

Methodological Answer:

- DFT Calculations : Analyze transition states to identify rate-determining steps. For example, competing tautomers (thiol vs. thione) in azetidine activation pathways can lead to divergent selectivity; mode A (thione tautomer) is energetically favored by ~3 kcal/mol .

- MD Simulations : Study solvent effects (e.g., CH₂Cl₂ vs. MeOH) on reaction kinetics. Polar solvents stabilize ionic intermediates, altering regioselectivity in acylation steps .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the azetidine ring or iodobenzoyl group may occur in humid environments. Accelerated stability studies (40°C/75% RH for 6 months) recommend storage at –20°C under argon .

- Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products. Mass shifts (+18 Da) indicate hydrolyzed intermediates .

Data Contradiction Analysis

Example : Conflicting reports on enantioselectivity in azetidine synthesis may arise from divergent catalytic systems (e.g., CPAs vs. metal catalysts). System A (CPA) favors thione activation, while NiBr₂-based systems promote alternative pathways. Researchers should cross-validate results using both experimental (e.g., chiral HPLC) and computational tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.